Proteolytic Stability: All-D-Amino Acid Pentapeptide vs. Mixed L/D GHS Peptides
The entirely D-amino acid composition of Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine confers inherent resistance to endogenous mammalian proteases that recognize L-amino acid substrates. In contrast, mixed L/D GHS peptides such as GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) and hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) retain L-amino acid residues (His1, Ala3, Lys6) that are susceptible to trypsin-like and chymotrypsin-like proteases [1]. While direct head-to-head half-life data for this specific compound are not publicly available, class-level evidence demonstrates that all-D peptides routinely exhibit 10- to 100-fold longer half-lives in serum and tissue homogenates compared to their L- or mixed-counterparts [2].
| Evidence Dimension | Proteolytic stability (predicted serum half-life relative to mixed L/D peptides) |
|---|---|
| Target Compound Data | Predicted t1/2 > 24 h in murine serum (class-level inference for all-D pentapeptides) |
| Comparator Or Baseline | GHRP-6 (mixed L/D hexapeptide): reported t1/2 ~ 15-30 min in rat plasma; hexarelin: t1/2 ~ 20-40 min [3] |
| Quantified Difference | Estimated 50- to 100-fold increase in proteolytic half-life for all-D peptide vs. mixed L/D peptides based on class-level D-amino acid stability data |
| Conditions | In vitro serum stability assays; class-level extrapolation from all-D peptide literature |
Why This Matters
For in vivo pharmacology studies, the extended half-life of all-D peptides reduces dosing frequency and minimizes confounding from active degradation fragments, improving assay reproducibility and data interpretability.
- [1] Bowers CY, Momany FA, Reynolds GA, Hong A. Structure-activity relationships of a synthetic pentapeptide that specifically releases growth hormone in vitro. Endocrinology. 1980;106(3):663-667. (Establishes mixed L/D GHS peptide structures and protease susceptibility.) View Source
- [2] Tugyi R, Uray K, Iván D, Fellinger E, Perkins A, Hudecz F. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proc Natl Acad Sci USA. 2005;102(2):413-418. View Source
- [3] Ghigo E, Arvat E, Muccioli G, Camanni F. Growth hormone-releasing peptides. Eur J Endocrinol. 1997;136(5):445-460. View Source
